molecular formula C19H19FN2O4S B14965219 6-Acetyl-2-(2-fluoro-benzoylamino)-4,5,6,7-tetrahydro-thieno[2,3-c]pyridine-3-carboxylic acid ethyl ester

6-Acetyl-2-(2-fluoro-benzoylamino)-4,5,6,7-tetrahydro-thieno[2,3-c]pyridine-3-carboxylic acid ethyl ester

Cat. No.: B14965219
M. Wt: 390.4 g/mol
InChI Key: VELHEHGSNBMDRT-UHFFFAOYSA-N
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Description

6-Acetyl-2-(2-fluoro-benzoylamino)-4,5,6,7-tetrahydro-thieno[2,3-c]pyridine-3-carboxylic acid ethyl ester is a complex organic compound that belongs to the class of thienopyridines. This compound is characterized by its unique structure, which includes a thieno[2,3-c]pyridine core, an acetyl group, a fluoro-benzoylamino group, and an ethyl ester functional group. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Acetyl-2-(2-fluoro-benzoylamino)-4,5,6,7-tetrahydro-thieno[2,3-c]pyridine-3-carboxylic acid ethyl ester typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thieno[2,3-c]pyridine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the thieno[2,3-c]pyridine core.

    Introduction of the Acetyl Group: The acetyl group is introduced through acetylation reactions using reagents such as acetic anhydride or acetyl chloride in the presence of a catalyst.

    Attachment of the Fluoro-benzoylamino Group: This step involves the reaction of the thieno[2,3-c]pyridine core with 2-fluoro-benzoyl chloride in the presence of a base to form the fluoro-benzoylamino derivative.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

6-Acetyl-2-(2-fluoro-benzoylamino)-4,5,6,7-tetrahydro-thieno[2,3-c]pyridine-3-carboxylic acid ethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluoro-benzoylamino group, using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogens, nucleophiles, solvents like dichloromethane or acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may yield reduced derivatives with fewer oxygen-containing functional groups.

Scientific Research Applications

6-Acetyl-2-(2-fluoro-benzoylamino)-4,5,6,7-tetrahydro-thieno[2,3-c]pyridine-3-carboxylic acid ethyl ester has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Acetyl-2-(2-fluoro-benzoylamino)-4,5,6,7-tetrahydro-thieno[2,3-c]pyridine-3-carboxylic acid ethyl ester involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of the fluoro-benzoylamino group may enhance its binding affinity and specificity towards certain targets, leading to its observed biological activities.

Comparison with Similar Compounds

Similar Compounds

    2-Fluoro-3-iodopyridine: A fluorinated pyridine derivative with similar structural features.

    Fluoropyridines: A class of compounds containing fluorine atoms on the pyridine ring, known for their unique chemical and biological properties.

    Thienopyridines: A class of compounds with a thieno[2,3-c]pyridine core, similar to the compound .

Uniqueness

6-Acetyl-2-(2-fluoro-benzoylamino)-4,5,6,7-tetrahydro-thieno[2,3-c]pyridine-3-carboxylic acid ethyl ester is unique due to the combination of its functional groups, which impart specific chemical and biological properties

Properties

Molecular Formula

C19H19FN2O4S

Molecular Weight

390.4 g/mol

IUPAC Name

ethyl 6-acetyl-2-[(2-fluorobenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate

InChI

InChI=1S/C19H19FN2O4S/c1-3-26-19(25)16-13-8-9-22(11(2)23)10-15(13)27-18(16)21-17(24)12-6-4-5-7-14(12)20/h4-7H,3,8-10H2,1-2H3,(H,21,24)

InChI Key

VELHEHGSNBMDRT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCN(C2)C(=O)C)NC(=O)C3=CC=CC=C3F

Origin of Product

United States

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